N'~1~,N'~4~-bis[(2-hydroxy-1-naphthyl)methylene]terephthalohydrazide
Overview
Description
N'~1~,N'~4~-bis[(2-hydroxy-1-naphthyl)methylene]terephthalohydrazide (BHNT) is a synthetic compound that has been extensively studied for its potential applications in scientific research. BHNT is a fluorescent molecule that can be used as a probe for various biological and chemical processes.
Mechanism of Action
N'~1~,N'~4~-bis[(2-hydroxy-1-naphthyl)methylene]terephthalohydrazide is a fluorescent molecule that emits light when excited by a suitable wavelength of light. The mechanism of fluorescence involves the absorption of light by the molecule, which promotes an electron to a higher energy level. The electron then returns to its ground state, releasing energy as light. This compound has a high quantum yield, which makes it a very sensitive probe for detecting small changes in its environment.
Biochemical and physiological effects:
This compound has been shown to be non-toxic to cells and has low cytotoxicity. It has been used to study the uptake and distribution of molecules in cells. This compound has also been used to study the localization and trafficking of proteins in cells. This compound is a useful tool for studying the biochemical and physiological effects of molecules in living cells.
Advantages and Limitations for Lab Experiments
N'~1~,N'~4~-bis[(2-hydroxy-1-naphthyl)methylene]terephthalohydrazide has several advantages for lab experiments. It is a fluorescent molecule that can be easily detected and quantified. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations. It is not suitable for in vivo imaging because of its limited penetration depth. This compound also requires a suitable excitation wavelength, which can limit its use in certain experiments.
Future Directions
There are several future directions for N'~1~,N'~4~-bis[(2-hydroxy-1-naphthyl)methylene]terephthalohydrazide research. One direction is the development of new derivatives of this compound that have improved properties for specific applications. Another direction is the use of this compound in combination with other probes to study complex biological processes. This compound can also be used in the development of new diagnostic tools for diseases. Finally, this compound can be used in the development of new therapeutic agents for diseases.
Scientific Research Applications
N'~1~,N'~4~-bis[(2-hydroxy-1-naphthyl)methylene]terephthalohydrazide has been used as a fluorescent probe for various biological and chemical processes. It has been used to study the binding of this compound to DNA, RNA, and proteins. This compound has also been used to study the interaction of this compound with metal ions and other small molecules. This compound is a useful tool for studying the structure and function of biomolecules.
properties
IUPAC Name |
1-N,4-N-bis[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzene-1,4-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N4O4/c35-27-15-13-19-5-1-3-7-23(19)25(27)17-31-33-29(37)21-9-11-22(12-10-21)30(38)34-32-18-26-24-8-4-2-6-20(24)14-16-28(26)36/h1-18,35-36H,(H,33,37)(H,34,38)/b31-17+,32-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMWOBJIMKKRJG-LTTYKRRRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=C(C=C3)C(=O)NN=CC4=C(C=CC5=CC=CC=C54)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C(C=CC2=C1)O)/C=N/NC(=O)C3=CC=C(C=C3)C(=O)N/N=C/C4=C(C=CC5=CC=CC=C45)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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